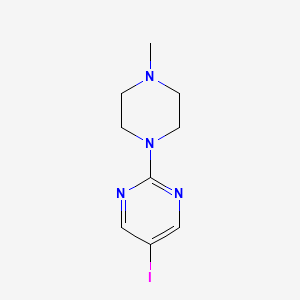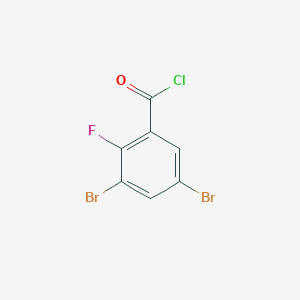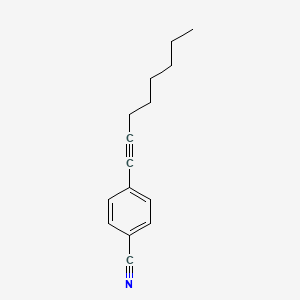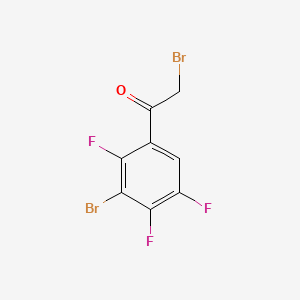
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl ester group, which enhances its solubility and reactivity in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester typically involves the esterification of the corresponding amino acid. One common method is the reaction of D-Tyrosine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput. The process may also involve purification steps such as crystallization and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving tyrosine derivatives. It serves as a model compound for understanding the behavior of tyrosine in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their role in modulating neurotransmitter levels and treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals .
作用機序
The mechanism of action of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This step is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .
類似化合物との比較
α-Methyl-p-tyrosine (AMPT): A tyrosine hydroxylase inhibitor used in the treatment of pheochromocytoma.
L-DOPA: A precursor to dopamine used in the treatment of Parkinson’s disease.
Tyrosine methyl ester hydrochloride: A derivative used in various chemical syntheses.
Uniqueness: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is unique due to its specific structural modifications, which enhance its solubility and reactivity. These properties make it a valuable compound in both research and industrial applications.
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m1/s1 |
InChIキー |
MKFJJXIMFTXSEM-LLVKDONJSA-N |
異性体SMILES |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)

![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)



![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)



